molecular formula C20H28N2O3 B7629239 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one

4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one

Cat. No. B7629239
M. Wt: 344.4 g/mol
InChI Key: JOKRRNJGUDURPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one, also known as BPC-157, is a synthetic peptide that has been studied for its potential therapeutic applications. BPC-157 is a stable gastric pentadecapeptide that has been shown to have anti-inflammatory, wound healing, and angiogenic properties.

Mechanism of Action

The exact mechanism of action of 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is not fully understood, but it is believed to act on the extracellular matrix and growth factors to promote tissue repair and regeneration. 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has also been shown to modulate the expression of genes involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects, including promoting angiogenesis, reducing inflammation, and promoting wound healing. 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has also been shown to protect against gastric ulcers and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in lab experiments is its stability, which allows for easy storage and handling. However, one limitation is the cost of synthesis, which can be expensive.

Future Directions

There are several potential future directions for research on 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one. One area of interest is its potential use in the treatment of bone fractures and osteoporosis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one and to identify potential side effects.

Synthesis Methods

4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

Scientific Research Applications

4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in a variety of conditions, including inflammatory bowel disease, tendon and ligament injuries, and bone fractures. 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been shown to promote angiogenesis and wound healing, and to have anti-inflammatory effects.

properties

IUPAC Name

4-(4-benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-25-12-11-22-15-18(14-19(22)23)20(24)21-9-7-17(8-10-21)13-16-5-3-2-4-6-16/h2-6,17-18H,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKRRNJGUDURPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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